molecular formula C16H13Cl2N3OS B285513 N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B285513
M. Wt: 366.3 g/mol
InChI Key: ZXUAUQXJCYKBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, also known as MBZM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBZM belongs to the class of benzimidazole derivatives and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anti-cancer properties. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. In addition, this compound has been shown to inhibit the production of inflammatory mediators in vitro. In vivo studies have shown that this compound exhibits anti-tumor activity in animal models of cancer. Furthermore, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide in lab experiments is its potential therapeutic applications in various scientific fields. This compound has been shown to exhibit anti-cancer and anti-inflammatory properties, which make it a potential candidate for the treatment of cancer and inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide. One direction is to further investigate its mechanism of action, particularly its interactions with various enzymes and pathways involved in cell proliferation and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insight into its potential therapeutic applications. Furthermore, future studies may investigate the potential of this compound as a combination therapy with other anti-cancer or anti-inflammatory agents.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves the reaction of 2-mercaptobenzimidazole with 2,4-dichloroacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various scientific fields. In the field of oncology, this compound has been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Properties

Molecular Formula

C16H13Cl2N3OS

Molecular Weight

366.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H13Cl2N3OS/c1-21-14-5-3-2-4-13(14)20-16(21)23-9-15(22)19-12-7-6-10(17)8-11(12)18/h2-8H,9H2,1H3,(H,19,22)

InChI Key

ZXUAUQXJCYKBDV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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